![molecular formula C20H26N8 B2881925 N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097908-56-8](/img/structure/B2881925.png)
N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . They are present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of many studies . The methods used for their preparation are diverse and often involve the condensation of different starting materials .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and can lead to a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Applications
The core structure of the compound, which includes the 1,2,4-triazolo[1,5-a]pyrimidine moiety, is known for its presence in bioactive molecules with therapeutic potential. Such compounds have been studied for their roles as RORγt inverse agonists , which are relevant in treating autoimmune diseases . Additionally, they have been identified as JAK1 and JAK2 inhibitors , which are important targets in the treatment of myeloproliferative disorders .
Cardiovascular Research: Treatment of Disorders
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have been utilized in the treatment of cardiovascular disorders. The structural analogs of this compound could be synthesized and screened for activity against cardiovascular diseases, potentially leading to the development of new therapeutic agents .
Diabetes Management: Type 2 Diabetes Interventions
The compound’s framework is similar to molecules that have been explored for managing type 2 diabetes. Research could focus on synthesizing analogs and testing their efficacy in modulating blood sugar levels or insulin sensitivity .
Material Sciences: Development of Light-Emitting Materials
The triazolopyrimidine structure is also found in materials science applications, particularly in the development of efficient light-emitting materials for phosphorescent OLED devices. This compound could be a candidate for creating new materials with desirable photophysical properties .
Organic Synthesis: Catalyst-Free Methodologies
In organic synthesis, the compound could be used to develop catalyst-free, additive-free, and eco-friendly methodologies for synthesizing triazolopyridines under microwave conditions. This approach is valuable for creating a broad substrate scope with good functional group tolerance .
Sustainable Chemistry: Eco-Friendly Synthesis
The compound’s synthesis aligns with the principles of green chemistry, providing a sustainable method for creating fused heterocyclic compounds. It could serve as a model for developing other eco-friendly synthetic pathways .
Biological Research: FABP Inhibitors
Given the biological activities of triazolopyrimidines, this compound could be investigated as a potential inhibitor of fatty acid-binding proteins (FABPs), which are therapeutic targets for dyslipidemia, coronary heart disease, and diabetes .
Pharmacology: Hyperproliferative Disorders
The structural features of the compound suggest potential applications in pharmacology, particularly in the treatment of hyperproliferative disorders. Research could be directed towards synthesizing derivatives and evaluating their antiproliferative effects .
Future Directions
properties
IUPAC Name |
5,6-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-13-14(2)25-20-23-12-24-28(20)18(13)26-15-7-9-27(10-8-15)19-16-5-3-4-6-17(16)21-11-22-19/h11-12,15,26H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWHIHGOKVJHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.